molecular formula C17H25N3O4S B4495201 1-METHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4495201
M. Wt: 367.5 g/mol
InChI Key: ATRKTBIZUORZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound used in various scientific research fields. It is known for its unique chemical structure, which includes a piperidine ring, a methanesulfonyl group, and a carbamoyl group. This compound is often utilized in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the attachment of the carbamoyl group. Common reagents used in these reactions include methanesulfonyl chloride, isopropylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-METHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-METHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-METHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-METHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-12(2)18-17(22)14-6-4-5-7-15(14)19-16(21)13-8-10-20(11-9-13)25(3,23)24/h4-7,12-13H,8-11H2,1-3H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRKTBIZUORZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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